molecular formula C15H11Cl2FO B1327670 2',4'-Dichloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-70-2

2',4'-Dichloro-3-(4-fluorophenyl)propiophenone

Cat. No. B1327670
M. Wt: 297.1 g/mol
InChI Key: UYGVMEVDCYICQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2’,4’-Dichloro-3-(4-fluorophenyl)propiophenone” is a chemical compound with the molecular formula C15H11Cl2FO . It is used in research and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular structure of “2’,4’-Dichloro-3-(4-fluorophenyl)propiophenone” consists of a propiophenone backbone with dichloro and fluorophenyl substitutions . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .

Scientific Research Applications

Synthesis and Characterization

  • A study by Arun, Reddy, and Rajkumar (2003) focused on synthesizing and characterizing polymeric drugs using 2',4'-Dichloro-3-(4-fluorophenyl)propiophenone for antimicrobial activity studies. The compounds were tested against various microorganisms, showing the potential of this chemical in developing new antimicrobial agents (Arun, Reddy, & Rajkumar, 2003).

Copolymerization Studies

  • Kim et al. (1999) investigated the copolymerization of trisubstituted ethylenes, including 2',4'-Dichloro-3-(4-fluorophenyl)propiophenone. The study revealed that these compounds exhibit high glass transition temperatures, indicating decreased chain mobility due to their dipolar character (Kim et al., 1999).

Antimicrobial Applications

  • Holla, Bhat, and Shetty (2003) highlighted the use of 2',4'-Dichloro-3-(4-fluorophenyl)propiophenone in synthesizing new antibacterial agents. The study demonstrated that compounds containing this chemical showed promising activity against bacteria (Holla, Bhat, & Shetty, 2003).

Anti-pathogenic Potential

  • Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas using 2',4'-Dichloro-3-(4-fluorophenyl)propiophenone and tested them for their interaction with bacterial cells. The study demonstrated significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Liquid Crystal Technology

  • Hegde et al. (2013) explored the use of 2',4'-Dichloro-3-(4-fluorophenyl)propiophenone in photoalignment of nematic liquid crystals. The study showed that compounds derived from this chemical could significantly influence the photoalignment of liquid crystals, indicating its potential applications in LCD technology (Hegde et al., 2013).

Safety And Hazards

“2’,4’-Dichloro-3-(4-fluorophenyl)propiophenone” should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-11-4-7-13(14(17)9-11)15(19)8-3-10-1-5-12(18)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGVMEVDCYICQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644597
Record name 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dichloro-3-(4-fluorophenyl)propiophenone

CAS RN

898768-70-2
Record name 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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